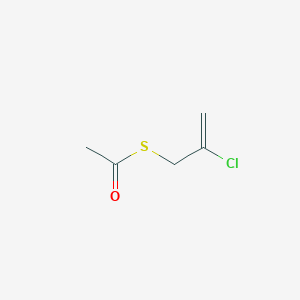
S-(2-Chloroallyl)thioacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-Chloroallyl)thioacetate can be synthesized from 2,3-dichloropropene and potassium thioacetate . The reaction typically involves nucleophilic substitution, where the thioacetate anion displaces a chlorine atom from the 2,3-dichloropropene . This reaction is often carried out in an aqueous medium with pH control to prevent decomposition of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: S-(2-Chloroallyl)thioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the thioacetate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium thioacetate and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
Nucleophilic Substitution: Products include various thioacetates and substituted allyl compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
S-(2-Chloroallyl)thioacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(2-Chloroallyl)thioacetate involves its reactivity as a nucleophile and its ability to undergo substitution reactions . The compound can interact with various molecular targets, including enzymes and other proteins, through its thioacetate group. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.
Comparison with Similar Compounds
- S-Phenyl thioacetate
- S-tert-Butyl thioacetate
- S-(11-Bromoundecyl) thioacetate
- S-(4-Bromobutyl) thioacetate
Comparison: S-(2-Chloroallyl)thioacetate is unique due to its chloroallyl group, which imparts distinct reactivity and chemical properties compared to other thioacetates . This uniqueness makes it valuable for specific applications in synthetic chemistry and research .
Properties
IUPAC Name |
S-(2-chloroprop-2-enyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClOS/c1-4(6)3-8-5(2)7/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNWQXNLWIKNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718475 | |
| Record name | S-(2-Chloroprop-2-en-1-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24891-77-8 | |
| Record name | S-(2-Chloroprop-2-en-1-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















